2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Historical Evolution of Thienopyrimidine Scaffolds in Medicinal Chemistry
The thienopyrimidine scaffold emerged as a critical heterocyclic system following the recognition of purine bioisosterism in nucleic acid analogs. Early work in the 1970s established that thieno[2,3-d]pyrimidines could mimic adenine's hydrogen-bonding patterns while offering improved metabolic stability. The subsequent discovery of thieno[3,2-d]pyrimidine isomers expanded structure-activity relationship (SAR) possibilities through altered ring substitution geometries.
Key milestones include:
- 1980s : Identification of thieno[3,2-d]pyrimidine-2,4-diones as kinase inhibitors through serendipitous screening
- 2000s : Systematic exploration of C3 alkyl substitutions for modulating blood-brain barrier penetration
- 2010s : Development of 1H-2,4-dioxo derivatives with enhanced water solubility through keto-enol tautomerism
The evolutionary trajectory demonstrates how strategic scaffold modifications address historical challenges in drug development, particularly balancing lipophilicity and aqueous solubility.
Structural Significance of 3-Butyl-2,4-Dioxo Substitutions
The 3-butyl-2,4-dioxo configuration introduces three critical structural features:
Electronic Effects
- The 2,4-diketone system creates strong electron-withdrawing character ($$ \sigma_p = +0.65 $$) at positions 2 and 4
- Conjugation with the thiophene ring generates a polarized $$\pi$$-system ($$ \Delta \mu = 2.3 \, \text{D} $$) conducive to charge-transfer interactions
Steric Considerations
- The n-butyl group at C3 provides optimal van der Waals interactions ($$ \text{VDW} = 4.8 \, \text{kcal/mol} $$) with hydrophobic enzyme pockets
- Torsional strain analysis ($$ \theta = 112^\circ $$) confirms minimal conformational penalty for planar binding orientations
Table 1 : Comparative Analysis of C3 Substituent Effects
| Substituent | LogP Change | IC50 (EGFR) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl | +0.4 | 850 nM | 0.12 |
| n-Butyl | +1.8 | 48 nM | 0.08 |
| Phenyl | +2.1 | 210 nM | 0.04 |
Data adapted from kinase inhibition studies
The n-butyl chain demonstrates an optimal balance between lipophilicity enhancement ($$ \Delta \text{LogP} = +1.8 $$) and maintained aqueous solubility through keto-enol tautomerism of the 2,4-dioxo system.
Rationale for N-(2-Methoxy-5-Methylphenyl)Acetamide Functionalization
The N-arylacetamide moiety serves dual purposes in molecular recognition and pharmacokinetic optimization:
Electronic Modulation
- Methoxy group ($$ \sigma_m = +0.12 $$) induces moderate electron donation to the aromatic system
- Methyl group at C5 creates localized hydrophobicity ($$ \pi = +0.56 $$) for van der Waals interactions
Spatial Arrangement
- Dihedral angle analysis ($$ \phi = 67^\circ $$) confirms preferential orientation for ATP-binding pocket insertion
- Acetamide linker length ($$ d = 4.2 \, \text{Å} $$) matches tyrosine kinase hinge region dimensions
Table 2 : Aryl Substitution Impact on Target Affinity
| Aryl Group | Kd (EGFR) | Selectivity Index (vs. HER2) |
|---|---|---|
| 2-Methoxy-5-methyl | 12 nM | 38:1 |
| 4-Fluoro | 45 nM | 12:1 |
| 3-Chloro-4-fluoro | 28 nM | 19:1 |
Structure-based drug design principles guided the selection of this substitution pattern. The 2-methoxy group participates in hydrogen bonding with Thr830 in EGFR's hinge region ($$ \text{H-bond} = 2.9 \, \text{Å} $$), while the 5-methyl group fills a hydrophobic subpocket lined by Leu694 and Val702.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-5-9-22-19(25)18-15(8-10-28-18)23(20(22)26)12-17(24)21-14-11-13(2)6-7-16(14)27-3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOXWNKWSIMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be used for the preparation of this compound:
Condensation Reaction: : The process typically begins with the condensation of thieno[3,2-d]pyrimidine-4(3H)-one with appropriate acylating agents under mild to moderate heating.
Butylation: : Introduction of the butyl group can be achieved via nucleophilic substitution using butyl halides and appropriate bases to facilitate the reaction.
Acylation: : Coupling of the product with N-(2-methoxy-5-methylphenyl)acetamide is typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis might employ optimized catalysts, enhanced reaction conditions (like controlled temperature and pressure), and large-scale reactors to ensure high yield and purity. Continuous flow techniques can be utilized to increase efficiency and throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's thienopyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties and activity.
Substitution: : Various electrophilic and nucleophilic substitutions can occur on the phenyl and thienopyrimidine rings, allowing for structural diversification.
Acylation and Alkylation: : Additional acyl and alkyl groups can be introduced, enhancing its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC or KMnO4 under controlled conditions.
Reduction: : Employing reducing agents like LiAlH4 or NaBH4.
Substitution: : Utilizing electrophiles or nucleophiles like halides or amines in polar solvents with a base or acid catalyst.
Major Products
Derivatives with varying substitution patterns.
Compounds with modified oxidation states on the thienopyrimidine core.
Scientific Research Applications
Chemistry
Synthesis: : It serves as an intermediate in creating other biologically active molecules.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: : It shows potential as an enzyme inhibitor for various biological targets.
Antimicrobial Properties: : Exhibits activity against certain bacterial and fungal strains.
Medicine
Anticancer: : Shows promise as an anticancer agent due to its ability to interfere with cellular pathways.
Anti-inflammatory:
Industry
Material Science: : Its derivatives could be used in developing novel materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to alterations in biological pathways. The thienopyrimidine ring structure allows it to bind effectively to active sites, inhibiting or activating various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrimidine-Based Acetamides
- 2-[5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2-yl)acetamide (L1) Core Structure: Pyrimidine-2,4-dione (5-fluorouracil derivative). Key Differences: L1 lacks the thieno-fused ring system and instead incorporates a pyridyl acetamide group. The 5-fluoro substitution enhances its antimetabolite activity, commonly exploited in anticancer therapies. Pharmacological Relevance: L1 forms ruthenium complexes for DNA intercalation studies, suggesting a role in metallodrug development .
Pyrido[4,3-d]pyrimidin-4(1H)-one Derivatives
- N-(3-{3-Cyclopropyl-5-[(2-Fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Core Structure: Pyrido[4,3-d]pyrimidine with multiple oxo groups. Key Differences: The trioxo-pyrido-pyrimidine core increases hydrogen-bonding capacity, while the cyclopropyl and fluoro-iodophenyl groups enhance steric bulk and halogen bonding. These features contrast with the target compound’s simpler dioxo-thieno-pyrimidine system, which prioritizes metabolic stability over multi-target engagement .
Thieno-Pyrimidine Analogues
- (S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) Core Structure: Benzodiazepine-pyrimido-pyrimidine hybrid. Key Differences: While 11p shares an acetamide side chain and alkyl substituents (butenyl vs. butyl), its benzodiazepine core introduces conformational flexibility, likely favoring CNS-targeted activity. The target compound’s rigid thieno-pyrimidine core may instead optimize kinase inhibition or anti-inflammatory effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | Butyl group, methoxy group on phenyl ring |
| Molecular Formula | C19H20N4O3S |
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with bromodomains such as BRD4, which are involved in transcriptional regulation linked to cancer and other diseases .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The presence of the butyl and methoxy groups may enhance its lipophilicity and receptor binding characteristics, improving its efficacy in targeting cancer cells .
Biological Activity
The biological activity of this compound includes:
- Antimicrobial Properties : Compounds in this class have shown antimicrobial effects against various pathogens. The structural features contribute to their ability to disrupt microbial cell integrity .
- Anticancer Properties : The compound has potential applications in oncology due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related thieno[3,2-d]pyrimidine compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
- Enzyme Interaction Studies : Research indicated that thieno[3,2-d]pyrimidine derivatives can selectively inhibit bromodomain-containing proteins implicated in various cancers and inflammatory diseases. This suggests a potential therapeutic avenue for treating conditions mediated by these proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
